5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that combines three distinct rings: furan, pyrazole, and oxadiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require refluxing in solvents like ethanol or acetic acid, with catalysts such as sulfuric acid or phosphorous oxychloride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing industrial solvents and catalysts that are cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)-1H-pyrazole: Shares the pyrazole and furan rings but lacks the oxadiazole ring.
5-phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the furan and pyrazole rings.
Uniqueness
5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the combination of three different heterocyclic rings, which imparts a diverse range of biological activities and chemical reactivity .
Properties
IUPAC Name |
5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c1-2-5-10(6-3-1)14-16-15(21-19-14)12-9-11(17-18-12)13-7-4-8-20-13/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZBAGOHQBHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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